エスキシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Escin, also known as aescin, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. Escin has been used in traditional medicine for centuries and has gained attention in modern pharmacology for its therapeutic potential .

科学的研究の応用

Escin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, escin is studied for its surfactant properties and its ability to form micelles. It is used in the formulation of various drug delivery systems and as a natural emulsifier in cosmetic products .

Biology

In biological research, escin is used to study cell membrane permeability and its effects on cellular processes. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool in biochemical studies .

Medicine

In medicine, escin is widely used for its anti-inflammatory and anti-edematous effects. It is used to treat conditions such as chronic venous insufficiency, hemorrhoids, and post-surgical edema. Escin has also shown potential in cancer therapy due to its ability to inhibit tumor growth and metastasis .

Industry

In the industrial sector, escin is used as a natural biosurfactant in various applications, including the formulation of detergents and cleaning agents. Its ability to reduce surface tension makes it valuable in the production of emulsions and foams .

作用機序

Target of Action

Escin, also known as beta-Escin, is a mixture of triterpenoid saponins extracted from the horse chestnut seeds (Aesculus hippocastanum) . It has been actively investigated for its potential activity against diverse cancers . It exhibits anti-cancer effects in many cancer cell models including lung adenocarcinoma, hepatocellular carcinoma, and leukemia . The beneficial effects of escin can be attributed to its inhibition of proliferation and induction of cell cycle arrest .

Mode of Action

Escin interacts with its targets to produce effects through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions, and also induces the release of prostaglandin F 2α . In endothelial cells, escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

The ten canonical pathways most significantly modulated with β-escin treatment emphasize the importance of the increased cholesterol synthesis in β-escin-treated endothelial cells . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation . These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Pharmacokinetics

In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration (Cmax) achieved about 4 hours after administration, and about two-thirds is subsequently excreted via bile .

Result of Action

The molecular and cellular effects of escin’s action include its ability to interfere with cell membranes, which has been recognized as one of its most characteristic features . A large number of biological effects of β-escin and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis .

Action Environment

The efficacy of escin in compositions with other approved drugs to accomplish synergy and increased bioavailability broadens their apoptotic, anti-metastasis, and anti-angiogenetic effects .

生化学分析

Biochemical Properties

Escin interacts with various enzymes, proteins, and other biomolecules. It potently induces cholesterol synthesis in endothelial cells . This interaction with cholesterol synthesis is a key aspect of its biochemical role.

Cellular Effects

Escin has significant effects on various types of cells and cellular processes. It influences cell function by inducing cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

The molecular mechanism of Escin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it potently induces cholesterol synthesis in endothelial cells .

Dosage Effects in Animal Models

In animal models, the effects of Escin vary with different dosages. For instance, a study showed a dose-dependent chemopreventive effect of β-escin on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts in F344 rats .

Metabolic Pathways

Escin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Escin is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Escin is typically extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first defatted using organic solvents such as hexane. The defatted seeds are then subjected to extraction with aqueous alcohol solutions, followed by purification steps involving precipitation, filtration, and chromatography to isolate the escin saponins .

Industrial Production Methods

Industrial production of escin involves large-scale extraction from horse chestnut seeds. The seeds are processed in a similar manner to the laboratory extraction, but on a larger scale. The defatting, extraction, and purification steps are optimized for efficiency and yield. The final product is a purified mixture of escin saponins, which can be further processed into various pharmaceutical formulations .

化学反応の分析

Types of Reactions

Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of escin can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis conditions are commonly used to break down escin into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize escin.

Esterification: Organic acids such as acetic acid or angelic acid can be used to esterify escin under appropriate conditions.

Major Products Formed

Protoescigenin: The aglycone obtained from hydrolysis of escin.

Oxidized Derivatives: Various oxidized forms of escin resulting from oxidation reactions.

Esterified Escin: Escin molecules with ester groups introduced through esterification reactions.

類似化合物との比較

Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with escin, such as anti-inflammatory and anti-edematous effects, escin is particularly noted for its venotonic properties and its ability to enhance vascular health .

List of Similar Compounds

Ginsenosides: Saponins derived from ginseng with various pharmacological effects.

Glycyrrhizin: A saponin from licorice with anti-inflammatory and antiviral properties.

Dioscin: A saponin from Dioscorea species with anti-cancer and anti-inflammatory effects.

生物活性

Escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention in pharmacological research due to its diverse biological activities. Traditionally recognized for its anti-inflammatory and venotonic properties, recent studies have expanded its potential applications to include anti-cancer effects, neuroprotection, and protective roles in various physiological conditions. This article delves into the biological activity of escin, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Effects

Escin exhibits notable anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-α and IL-1β, primarily via its glucocorticoid-like activity. This activity involves the upregulation of glucocorticoid receptors (GR), which modulates inflammatory responses without the adverse effects typically associated with glucocorticoids .

Key Findings:

- In vitro studies revealed that escin significantly reduced NF-κB activation in endothelial cells, leading to decreased inflammation and improved endothelial function .

- In animal models, escin demonstrated a reduction in paw edema and inflammatory cell infiltration, showcasing its potential as a therapeutic agent for inflammatory diseases .

Vascular Protection

Escin's protective effects on vascular endothelial cells are particularly noteworthy. It has been shown to enhance endothelial barrier function and reduce permeability under inflammatory conditions. In studies involving human umbilical vein endothelial cells (HUVECs), escin treatment inhibited hypoxia-induced increases in phospholipase A2 (PLA2) activity and neutrophil adhesion .

Table 1: Effects of Escin on Endothelial Function

| Parameter | Control Group | Escin Group (40 μg/mL) | Significance (p-value) |

|---|---|---|---|

| Endothelial Cell Proliferation | High | Low | < 0.01 |

| Neutrophil Adhesion | High | Low | < 0.01 |

| NF-κB Activation | High | Low | < 0.01 |

Anti-cancer Properties

Recent investigations have identified escin as a promising candidate in cancer therapy due to its anti-proliferative and anti-metastatic effects across various cancer types. It has been documented to inhibit cell growth in more than 15 different cancers, including breast, lung, and prostate cancers .

Case Study: Escin's Efficacy Against Cancer

In a study examining the effects of escin on breast cancer cell lines, researchers found that escin induced apoptosis and inhibited cell migration at concentrations as low as 100 ng/mL. The underlying mechanism involved the downregulation of matrix metalloproteinases (MMPs) and modulation of signaling pathways associated with cell survival .

Neuroprotective Effects

Escin also exhibits neuroprotective properties, particularly in models of neuropathic pain and neuroinflammation. It has been shown to alleviate neuronal inflammation by acting on core targets such as SRC, MMP9, and PTGS2 .

Key Findings:

- In experimental models of neuropathic pain, escin administration resulted in reduced pain sensitivity and inflammation markers.

- The compound's ability to modulate inflammatory pathways suggests potential applications in treating neurodegenerative diseases.

Pharmacokinetics and Bioavailability

The pharmacokinetics of escin is influenced by its complex structure and the presence of multiple isomers. Studies indicate that escin is rapidly absorbed with varying bioavailability depending on the specific isomer administered. Notably, isomers containing a tigeloyl moiety demonstrate better permeability compared to those with an angeloyl moiety .

Table 2: Pharmacokinetic Properties of Escin Isomers

| Isomer | Absorption Rate | Bioavailability (%) | Duration of Action |

|---|---|---|---|

| Escin Ia | Rapid | High | Long |

| Escin Ib | Moderate | Moderate | Short |

| Isoescin Ia | Rapid | High | Long |

| Isoescin Ib | Moderate | Moderate | Short |

特性

CAS番号 |

11072-93-8 |

|---|---|

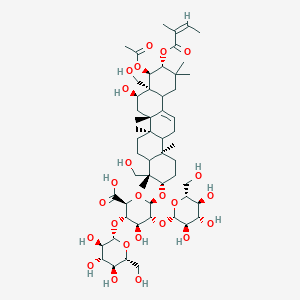

分子式 |

C55H86O24 |

分子量 |

1131.3 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |

InChIキー |

AXNVHPCVMSNXNP-ZELRDNAQSA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |

正規SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Key on ui other cas no. |

6805-41-0 11072-93-8 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

Aescin Aescusan beta Aescin beta Escin beta-Aescin beta-Escin Escin Escina Eskuzan Fepalitan Feparil Flebostasin Opino opino biomo opino-biomo opinobiomo Reparil |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。